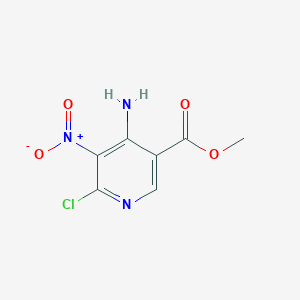
Methyl 4-amino-6-chloro-5-nitronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates. It is characterized by the presence of an amino group at the 4-position, a chlorine atom at the 6-position, and a nitro group at the 5-position on the nicotinate ring. This compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several routes. One common method involves the nitration of methyl 4-amino-6-chloronicotinate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position.
Another synthetic route involves the chlorination of methyl 4-amino-5-nitronicotinate. This reaction uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst to introduce the chlorine atom at the 6-position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-6-chloro-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, alkoxides in the presence of a base or catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: Methyl 4-amino-6-chloro-5-aminonicotinate.
Substitution: Methyl 4-amino-6-substituted-5-nitronicotinate.
Oxidation: Methyl 4-nitroso-6-chloro-5-nitronicotinate.
Aplicaciones Científicas De Investigación
Methyl 4-amino-6-chloro-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-amino-6-chloro-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chlorine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Methyl 4-amino-6-chloro-5-nitronicotinate can be compared with other similar compounds such as:
Methyl 4-amino-5-nitronicotinate: Lacks the chlorine atom at the 6-position, resulting in different reactivity and biological activity.
Methyl 4-amino-6-chloronicotinate: Lacks the nitro group at the 5-position, affecting its chemical properties and applications.
Methyl 4-amino-5-chloro-6-nitronicotinate: Has the chlorine and nitro groups at different positions, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6ClN3O4 |
|---|---|
Peso molecular |
231.59 g/mol |
Nombre IUPAC |
methyl 4-amino-6-chloro-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6ClN3O4/c1-15-7(12)3-2-10-6(8)5(4(3)9)11(13)14/h2H,1H3,(H2,9,10) |
Clave InChI |
ZNFJXIHKBWULDP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C(=C1N)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)

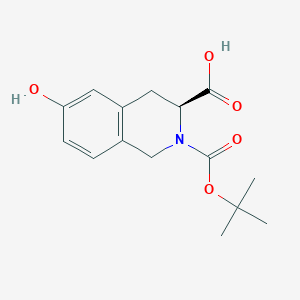
![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
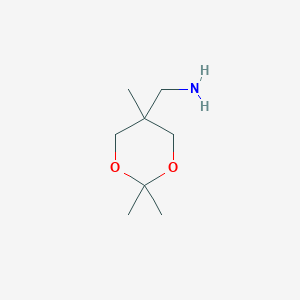
![[5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine](/img/structure/B15051311.png)

![[2-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B15051314.png)
![[(1S)-1-[3-(benzyloxy)-1,2-oxazol-5-yl]prop-2-en-1-yl]dimethylamine](/img/structure/B15051315.png)
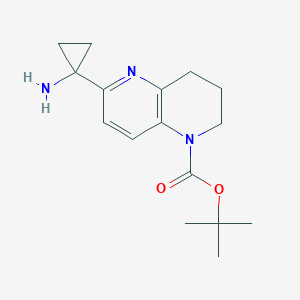
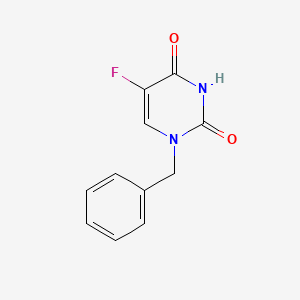

![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)
